![molecular formula C41H67N13O16S2 B12296623 2-[[23-(4-aminobutyl)-12-(2-aminopropanoylamino)-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-27,28lambda4-dithia-1,4,7,10,18,21,24-heptazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid](/img/structure/B12296623.png)

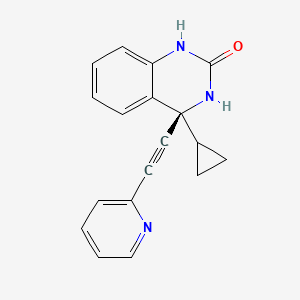

2-[[23-(4-aminobutyl)-12-(2-aminopropanoylamino)-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-27,28lambda4-dithia-1,4,7,10,18,21,24-heptazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Les peptides transdermiques sont de courtes chaînes d'acides aminés conçues pour pénétrer la barrière cutanée et délivrer des agents thérapeutiques directement dans la circulation sanguine. Ces peptides ont suscité un intérêt considérable en raison de leur potentiel à améliorer les systèmes d'administration de médicaments, offrant une alternative non invasive et efficace aux méthodes traditionnelles telles que les voies orale ou injectable .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Les peptides transdermiques sont généralement synthétisés par synthèse peptidique en phase solide (SPPS), une méthode qui permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante. Ce processus implique l'utilisation d'un acide aminé lié à une résine, qui est couplé à l'acide aminé suivant de la séquence à l'aide de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt). Les conditions de réaction comprennent souvent des solvants anhydres comme le diméthylformamide (DMF) et des températures allant de la température ambiante à des températures légèrement élevées .

Méthodes de production industrielle

La production industrielle de peptides transdermiques implique la mise à l'échelle du processus SPPS. Cela inclut l'utilisation de synthétiseurs de peptides automatisés, qui peuvent gérer de grands volumes de réactifs et de résines. Les peptides sont ensuite purifiés par chromatographie liquide haute performance (HPLC) et caractérisés par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) .

Analyse Des Réactions Chimiques

Types de réactions

Les peptides transdermiques peuvent subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau des résidus de méthionine ou de cystéine, conduisant à la formation de sulfoxydes ou de disulfures.

Réduction : Les liaisons disulfures dans les peptides peuvent être réduites en thiols libres à l'aide d'agents réducteurs comme le dithiothréitol (DTT).

Substitution : Les résidus d'acides aminés dans les peptides peuvent être substitués par d'autres acides aminés afin de modifier leurs propriétés.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène ou l'acide performique peuvent être utilisés dans des conditions douces.

Réduction : Le DTT ou la tris(2-carboxyethyl)phosphine (TCEP) sont couramment utilisés.

Substitution : Des dérivés d'acides aminés et des réactifs de couplage comme la DIC et la HOBt sont utilisés dans des conditions anhydres.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés avec une stabilité, une solubilité ou une activité biologique modifiées. Par exemple, l'oxydation de la méthionine peut conduire à la méthionine sulfoxyde, ce qui peut affecter la fonction du peptide .

Applications de la recherche scientifique

Les peptides transdermiques ont une large gamme d'applications de recherche scientifique :

Chimie : Utilisés comme modèles pour étudier la synthèse et la modification des peptides.

Biologie : Employés dans l'étude des interactions protéine-protéine et des voies de signalisation cellulaire.

Médecine : Utilisés dans le développement de nouveaux systèmes d'administration de médicaments pour des affections telles que le diabète, le cancer et les troubles hormonaux.

Industrie : Appliqués dans la formulation de produits cosmétiques et de patchs transdermiques pour une libération prolongée de médicaments

Mécanisme d'action

Les peptides transdermiques exercent leurs effets en pénétrant la couche cornée, la couche la plus externe de la peau, et en atteignant les couches plus profondes où ils peuvent pénétrer dans la circulation sanguine. Ce processus est facilité par leur petite taille et la présence de séquences spécifiques qui améliorent leur perméabilité. Une fois dans la circulation sanguine, ces peptides peuvent interagir avec leurs cibles moléculaires, telles que les récepteurs ou les enzymes, pour exercer leurs effets thérapeutiques .

Applications De Recherche Scientifique

Transdermal peptides have a wide range of scientific research applications:

Chemistry: Used as models to study peptide synthesis and modification.

Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.

Medicine: Utilized in the development of new drug delivery systems for conditions such as diabetes, cancer, and hormonal disorders.

Industry: Applied in the formulation of cosmetic products and transdermal patches for sustained drug release

Mécanisme D'action

Transdermal peptides exert their effects by penetrating the stratum corneum, the outermost layer of the skin, and reaching the deeper layers where they can enter the bloodstream. This process is facilitated by their small size and the presence of specific sequences that enhance their permeability. Once in the bloodstream, these peptides can interact with their molecular targets, such as receptors or enzymes, to exert their therapeutic effects .

Comparaison Avec Des Composés Similaires

Les peptides transdermiques peuvent être comparés à d'autres systèmes d'administration, tels que :

Peptides pénétrant les cellules (CPP) : Ces peptides facilitent également la délivrance d'agents thérapeutiques à travers les membranes cellulaires, mais ne sont pas spécifiquement conçus pour une administration transdermique.

Micron aiguilles : Celles-ci sont utilisées pour créer des microcanaux dans la peau afin d'améliorer la délivrance de médicaments, mais impliquent une approche plus invasive par rapport aux peptides transdermiques.

Améliorateurs de la pénétration chimique : Ces composés augmentent la perméabilité cutanée, mais peuvent provoquer une irritation ou des dommages à la peau

Composés similaires

Peptide TAT : Un CPP bien connu utilisé pour la délivrance intracellulaire.

Peptide P28 : Un autre CPP qui a été étudié pour sa capacité à pénétrer les membranes cellulaires.

Diméthylsulfoxyde (DMSO) : Un améliorant de la pénétration chimique utilisé pour augmenter la perméabilité cutanée

Les peptides transdermiques offrent une combinaison unique de non-invasivité et d'efficacité, ce qui en fait un outil prometteur dans divers domaines de la recherche et de la médecine.

Propriétés

Formule moléculaire |

C41H67N13O16S2 |

|---|---|

Poids moléculaire |

1062.2 g/mol |

Nom IUPAC |

2-[[23-(4-aminobutyl)-12-(2-aminopropanoylamino)-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-27,28λ4-dithia-1,4,7,10,18,21,24-heptazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C41H67N13O16S2/c1-21(43)33(61)47-24-8-3-2-7-23(34(62)45-15-32(59)60)48-37(65)26(13-22-14-44-20-46-22)50-35(63)25(9-4-5-11-42)49-40(68)30(19-58)71-72(70)31-10-6-12-54(31)41(69)29(18-57)53-39(67)28(17-56)52-38(66)27(16-55)51-36(24)64/h14,20-21,23-31,55-58H,2-13,15-19,42-43H2,1H3,(H,44,46)(H,45,62)(H,47,61)(H,48,65)(H,49,68)(H,50,63)(H,51,64)(H,52,66)(H,53,67)(H,59,60) |

Clé InChI |

KSPOFDOFSFGNSZ-UHFFFAOYSA-N |

SMILES canonique |

CC(C(=O)NC1CCCCC(NC(=O)C(NC(=O)C(NC(=O)C(SS(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12296543.png)

![3-[3-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12296546.png)

![17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12296554.png)

![2-(4-Propoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12296573.png)

![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-methylbutanoate](/img/structure/B12296583.png)

![1-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol](/img/structure/B12296609.png)

![Ethyl 4-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]benzoate](/img/structure/B12296614.png)

![Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine (9CI)](/img/structure/B12296618.png)

![1-(Azepan-4-ylmethyl)pyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B12296619.png)

![[3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate](/img/structure/B12296631.png)